molecular formula C15H17ClO B12611585 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene CAS No. 648433-42-5

1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene

Cat. No.: B12611585
CAS No.: 648433-42-5
M. Wt: 248.75 g/mol
InChI Key: OXRJGBVTLVVGBC-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, a hept-1-en-5-yn-4-yl chain, and a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of a methoxybenzene derivative with a chloromethylated hept-1-en-5-yn-4-yl precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like ethanol or water.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to the inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Bromomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
  • 1-[2-(Iodomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
  • 1-[2-(Hydroxymethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene

Uniqueness

1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromomethyl or iodomethyl analogs

Properties

CAS No.

648433-42-5

Molecular Formula

C15H17ClO

Molecular Weight

248.75 g/mol

IUPAC Name

1-[2-(chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene

InChI

InChI=1S/C15H17ClO/c1-4-5-14(10-12(2)11-16)13-6-8-15(17-3)9-7-13/h6-9,14H,2,10-11H2,1,3H3

InChI Key

OXRJGBVTLVVGBC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC(=C)CCl)C1=CC=C(C=C1)OC

Origin of Product

United States

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